4-Cyano-4'-octylbiphenyl

Description

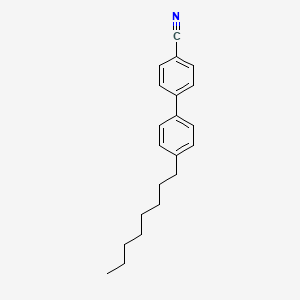

Structure

3D Structure

Properties

IUPAC Name |

4-(4-octylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQPODPWWMOTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068786 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or crystalline solid; [MSDSonline] | |

| Record name | 4'-Octyl(1,1'-biphenyl)-4-carbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52709-84-9 | |

| Record name | 8CB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-octylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-octyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4'-octylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLS5T77XPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-4'-octylbiphenyl (8CB) for Researchers and Drug Development Professionals

An overview of the synthesis, chemical structure, and physicochemical properties of the liquid crystal 4-Cyano-4'-octylbiphenyl (8CB), with an exploration of its applications in materials science and its potential relevance to the fields of biosensing and drug delivery.

Introduction

This compound, commonly known as 8CB, is a well-studied organic compound belonging to the cyanobiphenyl family of liquid crystals.[1] Its defining characteristic is the presence of a rigid biphenyl core, a polar cyano (-C≡N) group at one end, and a flexible nonpolar octyl (-C8H17) alkyl chain at the other. This molecular structure imparts the amphiphilic nature that drives the formation of its mesophases.[1][2] This unique combination of properties makes 8CB a material of significant interest in the development of liquid crystal displays (LCDs) and as a model system for studying the physical chemistry of liquid crystals.[1] For researchers in materials science and drug development, an understanding of the synthesis, structure, and properties of 8CB can provide insights into molecular self-assembly and the design of novel material- and bio-interfaces.

Chemical Structure and Identification

The chemical structure of this compound consists of two benzene rings linked by a single bond. A cyano group is attached to the fourth carbon of one phenyl ring, and an octyl group is attached to the fourth carbon of the other phenyl ring.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4'-(octyl)-[1,1'-biphenyl]-4-carbonitrile |

| Synonyms | 8CB, 4'-n-octyl-4-cyanobiphenyl, K24 |

| CAS Number | 52709-84-9 |

| Molecular Formula | C21H25N |

| Molecular Weight | 291.44 g/mol [1] |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N[1] |

| InChI Key | CSQPODPWWMOTIY-UHFFFAOYSA-N[1] |

Physicochemical and Thermotropic Properties

8CB is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature. At room temperature, it exists as a white solid.[1] Upon heating, it transitions through a series of liquid crystalline phases before becoming an isotropic liquid. These distinct phases arise from the different degrees of orientational and positional ordering of the elongated 8CB molecules.

Table 2: Physicochemical and Thermotropic Properties of this compound

| Property | Value | Reference |

| Appearance | White or colorless solid | [1] |

| Boiling Point | 218 °C at 2 mmHg | [1] |

| Crystal to Smectic A Transition Temperature (T_Cr-SmA) | 21.5 °C (294.65 K) | [3] |

| Smectic A to Nematic Transition Temperature (T_SmA-N) | 33.5 °C (306.65 K) | [3] |

| Nematic to Isotropic Transition Temperature (T_N-I) | 40.5 °C (313.65 K) | [3] |

| Enthalpy of Cr-SmA Transition (ΔH_Cr-SmA) | 28.9 kJ/mol | |

| Enthalpy of SmA-N Transition (ΔH_SmA-N) | 0.29 kJ/mol | |

| Enthalpy of N-I Transition (ΔH_N-I) | 1.15 kJ/mol |

Note: Transition temperatures and enthalpies can vary slightly depending on the purity of the sample and the experimental conditions.

The phase transitions of 8CB can be visualized as a progression from a highly ordered crystalline state to a completely disordered isotropic liquid state.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Suzuki coupling reaction being a common and efficient method for forming the central biphenyl core.[4][5] This palladium-catalyzed cross-coupling reaction offers high yields and tolerance to a wide range of functional groups.[4]

Experimental Protocol: Suzuki Coupling for 4-Alkyl-4'-cyanobiphenyls

This protocol provides a general framework for the synthesis of 4-alkyl-4'-cyanobiphenyls, which can be adapted for the specific synthesis of 8CB.

Materials:

-

4-Bromobenzonitrile

-

4-Octylphenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate, potassium phosphate)[6]

-

Solvent (e.g., toluene, dimethoxyethane (DME), or a mixture with water)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol), 4-octylphenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., 1-5 mol%).

-

Solvent and Base Addition: Add the chosen solvent (e.g., a 2:1 mixture of toluene and water) and the base (e.g., sodium carbonate, 2.0 mmol).

-

Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of synthesized this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.6 (d), ~7.5 (d), ~7.3 (d), ~2.6 (t), ~1.6 (m), ~1.3 (m), ~0.9 (t) ppm | Aromatic protons, protons on the carbon adjacent to the biphenyl, and aliphatic protons of the octyl chain. |

| ¹³C NMR (CDCl₃) | δ ~210-220 (nitrile carbon), ~110-150 (aromatic carbons), ~10-40 (aliphatic carbons) ppm | Characteristic peaks for the nitrile, biphenyl, and octyl carbons. |

| FTIR | ~2225 cm⁻¹ | C≡N stretching vibration of the nitrile group.[7] |

| Mass Spectrometry | m/z 291 (M⁺) | Molecular ion peak corresponding to the molecular weight of 8CB. |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Relevance to Drug Development

While the primary application of 8CB is in liquid crystal displays, the unique properties of cyanobiphenyls and liquid crystals, in general, have garnered interest in the fields of biosensing and drug delivery.

Biosensing Applications

The orientation of liquid crystal molecules is highly sensitive to surface interactions. This property can be harnessed to develop label-free biosensors.[9][10] For instance, the binding of a biological analyte to a functionalized surface can disrupt the alignment of a thin film of a cyanobiphenyl liquid crystal, leading to a detectable optical signal.[11] This principle has been explored for the detection of proteins, enzymes, and other biomolecules.

Potential in Drug Delivery Systems

Lyotropic liquid crystals, which form in the presence of a solvent, are being extensively investigated as potential drug delivery systems.[12][13] These systems can encapsulate both hydrophilic and hydrophobic drug molecules and offer controlled release profiles.[13] Although thermotropic liquid crystals like 8CB are not directly used in these formulations, studying their phase behavior and self-assembly provides fundamental knowledge that is transferable to the design of lyotropic liquid crystal-based drug carriers. Furthermore, the interaction of liquid crystals with biological membranes is an area of active research, with implications for understanding drug permeation and cytotoxicity.[14]

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its importance extends from its established role in materials science to its emerging potential as a tool for studying and interacting with biological systems. For researchers and professionals in drug development, an understanding of the principles of molecular self-assembly and phase behavior, exemplified by 8CB, can inform the design of novel biosensors and advanced drug delivery platforms. Further research into the interactions of cyanobiphenyls with biological interfaces will be crucial in realizing their full potential in the life sciences.

References

- 1. Buy this compound | 52709-84-9 [smolecule.com]

- 2. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

- 3. ossila.com [ossila.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. State-of-the-Art Development in Liquid Crystal Biochemical Sensors | MDPI [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. mdpi.com [mdpi.com]

- 14. Nanoparticle Interaction with Biological Membranes: Does Nanotechnology present a Janus Face? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4'-n-octyl-4-biphenylcarbonitrile (8CB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanisms for the preparation of 4'-n-octyl-4-biphenylcarbonitrile (also known as 8CB), a vital component in the field of liquid crystals. This document details the necessary precursors, reaction conditions, and mechanistic insights, presented in a format tailored for professionals in chemical research and development.

Overview of the Synthetic Strategy

The synthesis of 4'-n-octyl-4-biphenylcarbonitrile (8CB) is most effectively achieved through a convergent two-step approach. The core of this strategy lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between aryl moieties.[1]

The overall synthesis can be broken down into the following key stages:

-

Preparation of Precursors: This involves the synthesis of the two key building blocks for the Suzuki-Miyaura coupling:

-

(4-n-octylphenyl)boronic acid

-

4-bromobenzonitrile

-

-

Suzuki-Miyaura Cross-Coupling: The two precursors are then coupled in the presence of a palladium catalyst and a base to form the 4'-n-octyl-4-biphenylcarbonitrile backbone.

This approach offers high yields and good functional group tolerance, making it a preferred method for the industrial-scale production of 8CB and related liquid crystal materials.

Synthesis Pathway and Mechanism

Overall Synthesis Pathway

The synthesis commences with commercially available starting materials, 1-bromo-4-octylbenzene and 4-bromobenzaldehyde, and proceeds through the formation of the key boronic acid intermediate, followed by the final cross-coupling reaction.

Caption: Overall synthesis pathway for 4'-n-octyl-4-biphenylcarbonitrile (8CB).

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a palladium(II) complex.

-

Transmetalation: The organoboron reagent ((4-n-octylphenyl)boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biphenyl product (8CB), regenerating the palladium(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Step 1: Synthesis of (4-n-octylphenyl)boronic acid

This procedure involves the formation of a Grignard reagent from 1-bromo-4-octylbenzene, followed by reaction with triisopropyl borate and subsequent hydrolysis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-bromo-4-octylbenzene | 269.23 | 26.9 g | 0.1 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Triisopropyl borate | 188.08 | 20.7 g | 0.11 |

| Anhydrous THF | - | 200 mL | - |

| 1 M Hydrochloric acid | - | 100 mL | - |

| Diethyl ether | - | 150 mL | - |

Procedure:

-

A dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.

-

A solution of 1-bromo-4-octylbenzene in anhydrous THF is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is then refluxed until the magnesium is consumed.

-

The resulting Grignard solution is cooled to -78 °C and a solution of triisopropyl borate in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to afford (4-n-octylphenyl)boronic acid.

Step 2: Synthesis of 4-bromobenzonitrile

This reaction converts 4-bromobenzaldehyde to the corresponding nitrile.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-bromobenzaldehyde | 185.02 | 18.5 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 7.6 g | 0.11 |

| Dimethylsulfoxide (DMSO) | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

4-bromobenzaldehyde and hydroxylamine hydrochloride are dissolved in DMSO in a round-bottom flask.[3]

-

The mixture is stirred at 90 °C for 1-2 hours. The reaction progress can be monitored by TLC.[3]

-

After completion, the reaction mixture is cooled to room temperature and poured into water.[3]

-

The product is extracted with diethyl ether.[3]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by evaporation to yield 4-bromobenzonitrile.[3]

Step 3: Suzuki-Miyaura Coupling to form 4'-n-octyl-4-biphenylcarbonitrile (8CB)

This is the final step where the biphenyl core is formed.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (4-n-octylphenyl)boronic acid | 234.14 | 23.4 g | 0.1 |

| 4-bromobenzonitrile | 182.02 | 18.2 g | 0.1 |

| Palladium(II) acetate | 224.50 | 0.22 g | 0.001 |

| Triphenylphosphine | 262.29 | 0.52 g | 0.002 |

| Sodium carbonate | 105.99 | 21.2 g | 0.2 |

| Toluene | - | 150 mL | - |

| Water | - | 50 mL | - |

| Ethyl acetate | - | 100 mL | - |

Procedure:

-

A mixture of (4-n-octylphenyl)boronic acid, 4-bromobenzonitrile, palladium(II) acetate, and triphenylphosphine is placed in a round-bottom flask.[4]

-

Toluene and an aqueous solution of sodium carbonate are added.[4]

-

The mixture is degassed and then heated to reflux under a nitrogen atmosphere for several hours, with the reaction progress monitored by TLC.[4]

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure 4'-n-octyl-4-biphenylcarbonitrile (8CB).[4]

Data Presentation

Physicochemical Properties of 8CB

| Property | Value |

| Molecular Formula | C21H25N[5] |

| Molecular Weight | 291.43 g/mol [5] |

| Appearance | White crystalline solid |

| Melting Point | 21.5 °C (Crystal to Smectic A) |

| Clearing Point | 40.5 °C (Nematic to Isotropic) |

Expected Yields

| Reaction Step | Product | Typical Yield (%) |

| Step 1 | (4-n-octylphenyl)boronic acid | 70-85% |

| Step 2 | 4-bromobenzonitrile | >95%[3] |

| Step 3 | 4'-n-octyl-4-biphenylcarbonitrile | 80-95% |

Characterization of 4'-n-octyl-4-biphenylcarbonitrile (8CB)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the n-octyl chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 21 carbon atoms in the molecule with distinct chemical shifts for the aromatic, aliphatic, and nitrile carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 8CB (m/z = 291.43).

Conclusion

The synthesis of 4'-n-octyl-4-biphenylcarbonitrile via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. This guide provides a detailed framework for researchers and professionals to successfully synthesize this important liquid crystal material. Careful execution of the experimental protocols and thorough characterization of the final product are crucial for obtaining high-purity 8CB suitable for advanced applications.

References

8CB liquid crystal phase transition temperatures and thermodynamics

An In-depth Technical Guide to the Phase Transition Temperatures and Thermodynamics of 8CB Liquid Crystal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperatures and associated thermodynamics of the liquid crystal 4'-n-octyl-4-cyanobiphenyl (8CB). The information is compiled from various scientific studies, with a focus on data obtained through Differential Scanning Calorimetry (DSC). This document is intended to serve as a valuable resource for researchers and professionals working with liquid crystals in various applications, including drug development.

The liquid crystal 8CB is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[1] It exhibits a rich polymorphism, transitioning through several distinct phases upon heating and cooling.[1] The primary phases observed are the Crystalline (Cr or K), Smectic A (SmA), Nematic (N), and Isotropic (I) phases.[1] Understanding the precise temperatures at which these transitions occur, along with the energy changes involved, is crucial for the application and manipulation of this material.

Phase Transition Temperatures of 8CB

The phase transitions of 8CB have been characterized by several research groups. The transition from a solid crystalline structure to a more ordered liquid crystal phase (Smectic A) is followed by a transition to a less ordered Nematic phase, and finally to an isotropic liquid. The specific temperatures for these transitions can vary slightly between studies, which can be attributed to factors such as sample purity and experimental conditions (e.g., heating/cooling rate).

A study by Oweimreen and Morsy reports the following transition temperatures for pure 8CB[2]:

-

Crystalline to Smectic A (Cr-SmA): 19.74°C

-

Smectic A to Nematic (SmA-N): 29.07°C

-

Nematic to Isotropic (N-I): 39.07°C

It is important to note that Differential Scanning Calorimetry (DSC) is a primary technique for determining these phase transitions by measuring the heat flow associated with them as a function of temperature.[3]

Thermodynamics of 8CB Phase Transitions

The phase transitions in 8CB are accompanied by changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters provide insight into the energetics and changes in molecular ordering at each transition. The transition from the crystalline solid to the Smectic A phase is a strong first-order transition, while the Smectic A to Nematic transition is a second-order phase transition, and the Nematic to Isotropic transition is a weak first-order transition.[4]

The latent heat, which is a measure of the enthalpy change, is highest for the Crystalline to Smectic A (K-SmA) transition, lowest for the Smectic A to Nematic (SmA-N) transition, and at an intermediate value for the Nematic to Isotropic (N-I) transition.[4] This indicates that the most significant change in energy is required to break the crystalline lattice, while the transition between the two liquid crystalline phases (SmA and N) is more subtle.

Table 1: Summary of Phase Transition Temperatures and Thermodynamic Data for 8CB

| Phase Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Order of Transition |

| Crystalline to Smectic A (Cr-SmA) | 19.74[2] | Highest[4] | - | Strong First-Order[4] |

| Smectic A to Nematic (SmA-N) | 29.07[2] | Lowest[4] | - | Second-Order[4] |

| Nematic to Isotropic (N-I) | 39.07[2] | Intermediate[4] | - | Weak First-Order[4] |

Experimental Protocols

The primary experimental technique for characterizing the phase transitions and thermodynamics of 8CB is Differential Scanning Calorimetry (DSC). The following is a detailed methodology based on common practices cited in the literature.

Differential Scanning Calorimetry (DSC) Protocol for 8CB Analysis

Objective: To determine the phase transition temperatures and associated enthalpy changes of 8CB.

Materials and Equipment:

-

4'-n-octyl-4-cyanobiphenyl (8CB) sample

-

Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-7)[2]

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., pure argon or nitrogen)[2]

-

Indium standard for calibration[2]

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a pure indium standard.[2]

-

Sample Preparation:

-

Accurately weigh a small amount of 8CB (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation or evaporation.

-

-

Instrument Setup:

-

Place the sealed sample pan in the sample holder of the DSC cell.

-

Place an empty, sealed aluminum pan in the reference holder.

-

Purge the DSC cell with a dry, inert gas (e.g., argon or nitrogen) at a constant flow rate to provide an inert atmosphere.[2]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 0°C).[1]

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a temperature above the final transition to the isotropic phase (e.g., 100°C).[1]

-

Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 5, 10, or 20 °C/min) to a temperature below the crystallization point (e.g., -40°C).[1]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature for both the heating and cooling cycles.

-

The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.

-

Determine the onset temperature of each peak to identify the transition temperature.

-

Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).

-

The entropy of the transition (ΔS) can be calculated using the equation ΔS = ΔH / T, where T is the transition temperature in Kelvin.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the phase transition sequence of 8CB and a typical experimental workflow for its characterization.

Caption: Phase transition sequence of 8CB upon heating and cooling.

Caption: Experimental workflow for DSC analysis of 8CB.

References

Spectroscopic data analysis of 4-Cyano-4'-octylbiphenyl (NMR, IR, Raman)

This technical guide provides a comprehensive analysis of 4-Cyano-4'-octylbiphenyl (8CB), a prominent liquid crystal, through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (8CB) is a thermotropic liquid crystal known for its rich phase behavior. Its molecular structure consists of a polar cyano (-C≡N) headgroup, a rigid biphenyl core, and a flexible nonpolar octyl (-C₈H₁₇) tail. This amphiphilic nature is fundamental to its liquid crystalline properties. Spectroscopic techniques are essential for confirming its molecular structure, studying intermolecular interactions, and analyzing its phase transitions.

The following diagram illustrates the molecular structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. It should be noted that while ¹³C NMR data for 8CB is available, comprehensive ¹H NMR, IR, and Raman data for its close structural analog, 4-Cyano-4'-pentylbiphenyl (5CB), is more readily accessible in the literature and is presented here for comparative and interpretive purposes. The spectral features are largely conserved, with expected variations in the aliphatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for this compound (8CB)

The following chemical shifts are estimated from the ¹³C NMR spectrum of 4'-Octyl[1,1'-biphenyl]-4-carbonitrile.

| Chemical Shift (ppm) | Assignment |

| ~14.0 | Methyl carbon of the octyl chain |

| ~22.6, 29.2, 31.5, 35.5 | Methylene carbons of the octyl chain |

| ~110.9 | Quaternary carbon of the cyano-substituted ring |

| ~119.0 | Cyano carbon (-C≡N) |

| ~127.2 - 132.6 | Aromatic carbons |

| ~139.2, 145.7 | Quaternary carbons of the biphenyl rings |

¹H NMR Data (Representative of 4-Cyano-4'-alkylbiphenyls, based on 5CB)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | t | 3H | -CH₃ of the alkyl chain |

| ~1.37 | m | 10H | -(CH₂)₅- of the octyl chain |

| ~1.65 | m | 2H | -CH₂- adjacent to the aromatic ring |

| ~2.63 | t | 2H | -CH₂- attached to the aromatic ring |

| ~7.27 - 7.65 | m | 8H | Aromatic protons of the biphenyl core |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of cyanobiphenyls is characterized by the prominent C≡N stretch.[1]

Characteristic IR Absorption Bands (based on 5CB)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2927, 2856 | Strong | C-H stretching (aliphatic) |

| ~2225 | Strong | C≡N stretching (cyano group) |

| ~1605, 1493 | Strong | C=C stretching (aromatic rings) |

| ~1286 | Medium | C-C stretching (biphenyl linkage) |

| ~812 | Strong | C-H out-of-plane bending (aromatic) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and the carbon skeleton.

Characteristic Raman Shifts (based on 5CB) [2]

| Raman Shift (cm⁻¹) | Assignment |

| ~2224 | C≡N stretching |

| ~1607 | C=C stretching (aromatic) |

| ~1285 | C-C inter-ring stretching (biphenyl) |

| ~1180 | C-H in-plane bending (aromatic) |

| ~280 - 350 | C-C-C bending (alkyl chain) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Phase: Place a small drop of the molten liquid crystal sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

-

Sample Preparation: Place the sample in a glass capillary tube or on a microscope slide. The liquid crystalline nature of the sample may require a temperature-controlled stage to study specific phases.

-

Instrumentation: Employ a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

-

Data Acquisition:

-

Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid sample degradation.

-

Integration Time and Accumulations: Adjust as needed to optimize the signal-to-noise ratio (e.g., 10-second integration time with 5 accumulations).

-

Spectral Range: Typically 200-3500 cm⁻¹.

-

-

Data Processing: Perform baseline correction and cosmic ray removal as needed.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

This workflow begins with the synthesis and purification of the compound, followed by parallel analysis using NMR, IR, and Raman spectroscopy. The data from each technique is then interpreted to provide specific structural information, which is ultimately combined for a complete and confident characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C21H25N (Terbinafine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological activity of compounds with the molecular formula C21H25N. The primary focus of this document is on Terbinafine, a widely used antifungal agent, and its (Z)-isomer, which are the most prominent compounds represented by this formula.

Chemical Identity and Physical Properties

The molecular formula C21H25N most commonly refers to the synthetic allylamine antifungal agent, Terbinafine. It exists as (E) and (Z) isomers, with the (E)-isomer being the active pharmaceutical ingredient.

Table 1: Physical and Chemical Properties of Terbinafine

| Property | Value | Reference |

| Molecular Weight | 291.43 g/mol | [1] |

| Exact Mass | 291.1987 g/mol | [2] |

| Melting Point | 195-198 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Slightly soluble in water; freely soluble in methanol, ethanol, and methylene chloride.[4] | |

| XLogP3 | 5.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 3.2 Ų | [2] |

Chemical Structure and Isomerism

Terbinafine is chemically designated as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine.[5] The molecule possesses a tertiary amine and a naphthalene ring system. The double bond in the heptene chain gives rise to E/Z isomerism.

Mechanism of Action and Biological Activity

Terbinafine exhibits its antifungal activity by specifically inhibiting the fungal enzyme squalene epoxidase (squalene monooxygenase).[6][7] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[6][7] This mechanism makes Terbinafine fungicidal against a broad spectrum of dermatophytes, molds, and certain dimorphic fungi.[6]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action for Terbinafine.

Experimental Protocols

Synthesis of Terbinafine Hydrochloride

A common synthesis route for Terbinafine involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.[8]

Materials:

-

N-methyl-1-naphthalenemethylamine hydrochloride

-

Dimethylformamide (DMF)

-

Water

-

Sodium carbonate

-

1-chloro-6,6-dimethyl-2-hepten-4-yne

Procedure:

-

Dissolve N-methyl-1-naphthalenemethylamine hydrochloride in a mixture of dimethylformamide and water.

-

Add sodium carbonate to the solution and stir.

-

Cool the reaction mixture to approximately 13 °C.

-

Slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the reaction mixture while maintaining the temperature between 11-14 °C.

-

Stir the reaction mixture for 60 minutes at 12-14 °C.

-

Heat the reaction to 55 °C to complete the reaction.

-

The resulting Terbinafine can then be isolated and purified.

The following diagram outlines the general workflow for the synthesis of Terbinafine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Terbinafine in pharmaceutical dosage forms and biological matrices.[9][10]

Chromatographic Conditions (Example): [10]

-

Column: Reverse phase C18

-

Mobile Phase: Buffer:Acetonitrile (65:35 v/v). The buffer consists of 850 mg potassium dihydrogen phosphate in 1000 mL water with 1 g of sodium 1-decanesulfonate, with the pH adjusted to 3.0 with dilute phosphoric acid.

-

Flow Rate: 1.8 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 40 °C

Sample Preparation (for Tablets): [10]

-

Weigh and powder a sufficient number of tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Terbinafine and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 20 minutes.

-

Make up to volume with the mobile phase to obtain a stock solution.

-

Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase.

Spectroscopic Data

UV-Vis Spectroscopy: In a 0.1N HCl solvent, Terbinafine hydrochloride exhibits a wavelength of maximum absorbance at 223 nm.

Safety and Handling

Terbinafine hydrochloride is a white to off-white crystalline powder.[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, refer to the specific Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the key physical and chemical properties of C21H25N, with a focus on Terbinafine. The provided data on its properties, mechanism of action, and analytical and synthesis protocols serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The fungicidal activity of Terbinafine, stemming from its targeted inhibition of squalene epoxidase, underscores its importance as an antifungal agent.

References

- 1. Terbinafine | 91161-71-6 [chemicalbook.com]

- 2. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. crsubscription.com [crsubscription.com]

- 5. pschemicals.com [pschemicals.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]

- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

The Dawn of a Display Revolution: A Technical Guide to the Discovery and Development of Cyanobiphenyl Liquid Crystals

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cyanobiphenyl liquid crystals in the early 1970s marked a pivotal moment in the history of materials science and display technology. These remarkable organic compounds, possessing a unique combination of fluidity and long-range molecular order, became the cornerstone of the now ubiquitous liquid crystal display (LCD). Their stability, desirable electro-optical properties, and amenability to chemical modification propelled the transition from bulky cathode ray tubes to the sleek, energy-efficient flat-panel displays that define our modern visual landscape. This technical guide provides an in-depth exploration of the discovery, historical development, and fundamental properties of cyanobiphenyl liquid crystals, offering researchers and scientists a comprehensive resource on these foundational materials.

A Historical Breakthrough: The Genesis of Cyanobiphenyls

The story of cyanobiphenyl liquid crystals is inextricably linked with the pioneering work of Professor George William Gray and his research group at the University of Hull in the United Kingdom.[1][2] While liquid crystals had been known since the late 19th century, their practical application was hindered by the lack of materials that were stable, colorless, and exhibited a liquid crystalline phase at room temperature.

In the late 1960s, the UK's Royal Radar Establishment (RRE) at Malvern initiated a concerted effort to develop viable liquid crystal materials for display applications.[3] This initiative supported the fundamental research being conducted by Gray's team. The critical breakthrough came in 1972 with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB), the first member of the cyanobiphenyl family.[4][5] This compound exhibited a stable nematic liquid crystal phase at room temperature, a crucial requirement for practical display devices.[4] The seminal paper by Gray, Harrison, and Nash in 1973, titled "New family of nematic liquid crystals for displays," announced this groundbreaking discovery to the scientific community.

The key to the success of the cyanobiphenyls lay in their molecular design. The rigid biphenyl core provided the necessary anisotropy for liquid crystal formation, while the terminal cyano (-CN) group induced a strong positive dielectric anisotropy. This latter property was essential for the operation of the twisted nematic (TN) effect, the fundamental principle behind the first generation of LCDs. The alkyl chain at the other end of the molecule allowed for the tuning of the material's physical properties, such as its melting point and clearing point (the temperature at which it transitions to an isotropic liquid).

dot

Caption: A timeline illustrating the key milestones in the discovery of cyanobiphenyl liquid crystals.

Physicochemical Properties of Cyanobiphenyls

The utility of cyanobiphenyls in display technology stems from their unique combination of physical and chemical properties. This section summarizes key quantitative data for some of the most common 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB).

Phase Transition Temperatures

The temperatures at which these materials transition between crystalline (Cr), nematic (N), smectic (Sm), and isotropic (I) phases are critical for their application.

| Compound | Alkyl/Alkoxy Chain (n) | Cr-N/SmA (°C) | SmA-N (°C) | N-I (°C) |

| nCB Series | ||||

| 5CB | 5 | 22.5[4] | - | 35.0[4] |

| 6CB | 6 | 14.5 | - | 29.0 |

| 7CB | 7 | 30.0 | - | 42.8 |

| 8CB | 8 | 21.5 | 33.5 | 40.5 |

| nOCB Series | ||||

| 5OCB | 5 | 48.0 | - | 68.0 |

| 6OCB | 6 | 54.0 | - | 76.0 |

| 7OCB | 7 | 54.5 | - | 75.0 |

| 8OCB | 8 | 54.5 | 67.0 | 80.0 |

Electro-Optical and Physical Properties

The dielectric anisotropy, birefringence, and viscosity are key parameters that determine the performance of a liquid crystal in a display device.

| Compound | Dielectric Anisotropy (Δε) at 20°C, 1kHz | Birefringence (Δn) at 25°C, 589 nm | Rotational Viscosity (γ₁) (mPa·s) at 20°C |

| 5CB | +11.5[1] | 0.18[6] | 140 |

| 6CB | +10.5 | 0.16 | 180 |

| 7CB | +9.8 | 0.15 | 230 |

| 8CB | +8.5 | 0.14 | - |

| 5OCB | +10.0 | 0.17 | 170 |

| 8OCB | +7.5 | 0.14 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cyanobiphenyl liquid crystals, intended to serve as a practical guide for researchers.

Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

The synthesis of 5CB is a multi-step process that begins with biphenyl. The following is a representative synthetic route.

Step 1: Bromination of Biphenyl

-

In a fume hood, dissolve biphenyl in a suitable inert solvent such as carbon tetrachloride.

-

Slowly add one equivalent of bromine (Br₂) to the solution at room temperature while stirring. The reaction should be protected from light.

-

Continue stirring until the bromine color disappears, indicating the completion of the reaction.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromobiphenyl.

Step 2: Friedel-Crafts Acylation

-

Suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

-

Add pentanoyl chloride (C₄H₉COCl) to the suspension and stir.

-

Slowly add a solution of 4-bromobiphenyl in the same solvent to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ketone intermediate.

Step 3: Wolff-Kishner Reduction

-

To the ketone intermediate from the previous step, add hydrazine hydrate (NH₂NH₂) and a high-boiling-point solvent such as diethylene glycol.

-

Add potassium hydroxide (KOH) pellets and heat the mixture to reflux.

-

Continue refluxing until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield 4-bromo-4'-pentylbiphenyl.

Step 4: Cyanation

-

In a flask, combine 4-bromo-4'-pentylbiphenyl, copper(I) cyanide (CuCN), and a high-boiling-point polar aprotic solvent such as N,N-dimethylformamide (DMF).[4]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain the temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash thoroughly with water, and dry the organic layer.

-

Purify the crude product by column chromatography followed by recrystallization to obtain pure 4-pentyl-4'-cyanobiphenyl (5CB).

dot

Caption: A workflow diagram illustrating the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB).

Characterization of Phase Transitions

3.2.1. Polarizing Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.

Protocol:

-

Sample Preparation: Place a small amount of the cyanobiphenyl compound on a clean microscope slide. Cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

-

Observation: Heat the sample to its isotropic liquid phase (it will appear dark between crossed polarizers).

-

Cooling and Observation: Slowly cool the sample while observing it through the microscope with crossed polarizers.

-

Phase Identification: As the sample cools, different liquid crystal phases will appear, each with a characteristic optical texture. The nematic phase, for instance, will exhibit a threaded or schlieren texture. Note the temperatures at which these transitions occur.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is a quantitative method for determining the temperatures and enthalpies of phase transitions.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the cyanobiphenyl sample (typically 1-5 mg) into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Thermal Program: Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Cooling Cycle: After heating, cool the sample at the same controlled rate back to the starting temperature.

-

Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Conclusion

The discovery of cyanobiphenyl liquid crystals by George Gray and his team was a transformative event that paved the way for the modern display industry. Their unique molecular structure and resulting physicochemical properties provided the ideal combination for the development of the first practical liquid crystal displays. This guide has provided a comprehensive overview of the historical context, key properties, and experimental methodologies associated with these remarkable materials. The legacy of the cyanobiphenyls continues to influence the design and synthesis of new liquid crystalline materials for a wide range of advanced applications beyond displays, including sensors, smart windows, and photonics. The foundational knowledge presented here serves as a valuable resource for researchers and scientists working at the forefront of materials science and technology.

References

Unveiling the Dynamics of a Liquid Crystal: A Technical Guide to the Theoretical Modeling and Simulation of 8CB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical modeling and molecular dynamics (MD) simulation of 4’-Octyl-4-biphenylcarbonitrile (8CB), a prototypical liquid crystal. 8CB exhibits a rich polymorphism, transitioning through smectic A, nematic, and isotropic phases, making it an excellent model system for studying the fundamental principles of soft matter physics. Understanding these phase transitions and the underlying molecular interactions at an atomic level is crucial for the rational design of novel liquid crystalline materials for applications in displays, sensors, and drug delivery systems. This guide provides a comprehensive overview of the computational methodologies used to simulate 8CB, a summary of key quantitative findings from various studies, and detailed experimental protocols for validating simulation results.

Theoretical Modeling of 8CB: Capturing the Intermolecular Forces

The accuracy of molecular dynamics simulations hinges on the quality of the force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. Several force fields have been employed to model 8CB, each with its own strengths and limitations.

All-Atom (AA) Models: These models explicitly represent every atom in the molecule, offering the highest level of detail.

-

GAFF (General AMBER Force Field): Often used in conjunction with the AMBER simulation suite, GAFF provides a comprehensive set of parameters for organic molecules. However, simulations using standard GAFF tend to overestimate the phase transition temperatures of 8CB.[1]

-

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is another popular choice for simulating organic liquids. Similar to GAFF, it can lead to inaccuracies in predicting transition temperatures without specific parameter optimization.[1]

United-Atom (UA) Models: To reduce computational cost, united-atom models group nonpolar hydrogen atoms with the carbon atom to which they are bonded, treating the entire CH, CH₂, or CH₃ group as a single interaction site. This simplification significantly speeds up simulations while often maintaining a reasonable level of accuracy.[2] Some studies have employed united-atom descriptions for the alkyl chain of 8CB combined with an all-atom description for the biphenyl core.[1]

The choice of force field and atomic representation is a critical consideration, involving a trade-off between computational expense and the desired level of accuracy in reproducing experimental observations.

Molecular Dynamics Simulation Workflow

A typical MD simulation of 8CB follows a standardized workflow, designed to bring the system to equilibrium and then collect data for analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from both molecular dynamics simulations and experimental studies of 8CB, allowing for a direct comparison of theoretical predictions with empirical measurements.

Table 1: Phase Transition Temperatures of 8CB (K)

| Method | TSmA-N (K) | TN-I (K) | Reference |

| Experimental | ~306.7 | ~313.6 | [2][3] |

| Simulation (All-Atom) | |||

| GAFF | 340 - 360 | 375 | [1] |

| Simulation (United-Atom) | |||

| In-house tuned AMBER-OPLS | ~306 | ~314 | |

| Model without electrostatics | - | ~425 | [4] |

| DREIDING | 340 - 350 | 430 - 440 | [5] |

Note: Simulated transition temperatures are highly dependent on the force field and simulation parameters. The values presented are indicative and may vary between different studies.

Table 2: Smectic A Layer Spacing of 8CB (Å)

| Method | Layer Spacing (d) | Reference |

| Experimental (X-ray Diffraction) | ~31.6 | |

| Simulation (All-Atom, GAFF) | ~1.4 L (L=molecular length) | [6] |

| Simulation (United-Atom, DREIDING) | ~20 | [5] |

Table 3: Nematic Order Parameter (S) of 8CB at the N-I Transition

| Method | Order Parameter (S) | Reference |

| Experimental | ~0.3 - 0.4 | [7] |

| Simulation (United-Atom) | ~0.65 | [2] |

Note: The nematic order parameter is a measure of the orientational order of the molecules. A value of S=1 indicates perfect alignment with the director, while S=0 represents an isotropic state.

Experimental Protocols for Validation

Validating the results of molecular dynamics simulations against experimental data is a cornerstone of computational chemistry. The following sections provide detailed methodologies for key experiments used to characterize the physical properties of 8CB.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the temperatures and enthalpies of phase transitions in liquid crystals.

Methodology:

-

Sample Preparation: A small amount of 8CB (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point and enthalpy of fusion, such as indium.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5, 10, or 20 K/min).[8]

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

-

Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural properties of materials, including the layered structure of smectic liquid crystals.

Methodology:

-

Sample Preparation: The 8CB sample is loaded into a thin-walled glass capillary tube. To obtain aligned samples, the liquid crystal can be subjected to a magnetic field or shear flow while cooling from the isotropic phase.

-

Instrumentation: A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.

-

Data Collection: The scattered X-rays are detected by an area detector, producing a 2D diffraction pattern. For smectic phases, a sharp Bragg reflection at a small angle is indicative of the layered structure.

-

Data Analysis: The position of the Bragg peak (scattering angle, 2θ) is used to calculate the smectic layer spacing (d) using Bragg's Law: nλ = 2d sin(θ), where n is an integer and λ is the X-ray wavelength. The width of the peak provides information about the correlation length of the smectic order.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide detailed information about the molecular order and dynamics in liquid crystals. It is particularly useful for determining the nematic order parameter.

Methodology:

-

Sample Preparation: A small amount of 8CB is placed in an NMR tube. The sample is typically aligned by the strong magnetic field of the NMR spectrometer.

-

Instrumentation: The experiment is performed in a high-field NMR spectrometer.

-

Data Acquisition: Specific NMR experiments, such as proton or carbon-13 NMR, are performed. The splitting of spectral lines due to anisotropic interactions (e.g., dipolar couplings or chemical shift anisotropy) is measured.

-

Data Analysis: The magnitude of the spectral splitting is directly proportional to the nematic order parameter (S). By measuring the splitting as a function of temperature, the temperature dependence of the order parameter can be determined.

Visualizing Key Concepts in 8CB Molecular Dynamics

Visual representations are invaluable for understanding the complex concepts in molecular modeling. The following diagrams, generated using the DOT language, illustrate the molecular structure of 8CB, its phase transitions, and a conceptual representation of a simulation system.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. Molecular dynamics and EPR spectroscopic studies of 8CB liquid crystal - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

Navigating the Safety Landscape of 4-Cyano-4'-octylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 4-Cyano-4'-octylbiphenyl (8CB), a liquid crystal compound with applications in materials science and electronics.[1][2] Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Core Safety and Hazard Information

This compound is classified as a substance that causes skin and serious eye irritation.[3] It may also be harmful if it comes into contact with the skin or is inhaled, and may cause respiratory irritation.[1][4]

Hazard Statements:

-

H332: Harmful if inhaled[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C21H25N | [1] |

| Molecular Weight | 291.44 g/mol | [1] |

| Appearance | White or colorless powder to lump to clear liquid | |

| Melting Point | 281 °C (lit.) | [4] |

| Boiling Point | 218 °C / 2 mmHg (lit.) | [1][4] |

| Flash Point | 47 °C (lit.) | [4] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | > 10 g/kg | Minimally toxic after single ingestion | [3][5] |

| Acute Toxicity | - | Inhalation | - | Moderately toxic after short term inhalation | [5] |

| Acute Toxicity | - | Dermal | - | Moderately toxic after single contact with skin | [5] |

Note: Detailed experimental protocols for these toxicological studies are not publicly available in the referenced safety data sheets.

Table 3: Occupational Exposure Limits

| Component | Limit Value | Source |

| This compound | No occupational exposure limit values have been established. | [5] |

Experimental and Handling Protocols

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound.

-

Eye/Face Protection: Safety glasses or a face shield should be worn.[5]

-

Hand Protection: Protective gloves are required.[5]

-

Skin and Body Protection: A protective suit should be worn to prevent skin contact.[5]

-

Respiratory Protection: In case of dust formation, a dust mask or a NIOSH-approved respirator should be used.[5][6]

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably with a local exhaust system.[3][5] Avoid contact with skin, eyes, and clothing.[3] Wash hands and face thoroughly after handling.[3] Avoid creating dust.[5]

-

Storage: Store in a cool, well-ventilated area.[4] Keep containers tightly closed.[4] Store away from oxidizing agents.[7]

Emergency Procedures

First Aid Measures:

The following diagram outlines the initial steps to be taken in case of exposure.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher, water spray, carbon dioxide (CO2), or chemical foam.[6][7]

-

Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

The following workflow details the steps for managing a spill.

Disposal Considerations:

Dispose of waste material as hazardous waste in accordance with all applicable federal, state, and local regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.[6]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Avoid excessive heat and light.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[6]

-

Hazardous Reactions: None under normal processing.[5]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier. Always prioritize a culture of safety in the laboratory.

References

- 1. Buy this compound | 52709-84-9 [smolecule.com]

- 2. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

CAS number 52709-84-9 material safety data sheet (MSDS)

An In-depth Technical Guide to 4'-Octyl[1,1'-biphenyl]-4-carbonitrile (CAS 52709-84-9)

This technical guide provides a comprehensive overview of 4'-Octyl[1,1'-biphenyl]-4-carbonitrile, a well-studied liquid crystal material. The information is tailored for researchers, scientists, and professionals in materials science and related fields.

Chemical Identity

4'-Octyl[1,1'-biphenyl]-4-carbonitrile, commonly known as 8CB, is a prominent member of the cyanobiphenyl series of liquid crystals.[1][2] Its molecular structure consists of a rigid biphenyl core, a flexible octyl alkyl chain, and a polar cyano group.[1][2] This combination of a flexible chain and a rigid core is responsible for its liquid crystalline properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 52709-84-9[1][3][4][5][6][7] |

| Molecular Formula | C₂₁H₂₅N[1][2][5][6][7] |

| Molecular Weight | 291.43 g/mol [3][4][5][6] |

| IUPAC Name | 4'-(octan-1-yl)-[1,1'-biphenyl]-4-carbonitrile |

| Common Synonyms | 4-Cyano-4'-octylbiphenyl, 8CB, 4'-n-Octyl-4-biphenylcarbonitrile[1][2] |

| InChI Key | CSQPODPWWMOTIY-UHFFFAOYSA-N[3][4] |

| SMILES | CCCCCCCCc1ccc(cc1)-c2ccc(cc2)C#N[3][4] |

Physicochemical and Thermal Properties

8CB is a thermotropic liquid crystal, meaning its phase transitions are temperature-dependent.[3] It exhibits several distinct phases, including crystalline, smectic A, nematic, and isotropic liquid phases.[3]

Table 2: Physicochemical and Optical Properties

| Property | Value | Conditions |

| Physical Form | White or colorless solid; liquid crystal (nematic)[7] | Room Temperature |

| Melting Point | 20-22 °C | |

| Boiling Point | 218 °C | at 2 mmHg[1] |

| Flash Point | >110 °C (>230 °F) | Closed cup |

| Density | 1.00 ± 0.1 g/cm³ | Predicted |

| Water Solubility | Insoluble | |

| Refractive Index (nₑ) | 1.673 | at 27 °C[4] |

| Refractive Index (nₒ) | 1.516 | at 27 °C[4] |

| Dielectric Permittivity (ε∥) | 12.8 | at 39.4 °C[4] |

| Dielectric Permittivity (ε⊥) | 6.65 | at 39.4 °C[4] |

Table 3: Thermal Properties and Phase Transitions

| Transition | Temperature (°C) | Notes |

| Crystalline to Smectic A | ~21 | Transition from solid to a more ordered liquid crystal phase. |

| Smectic A to Nematic | ~33.5 | Transition to a less ordered liquid crystal phase. |

| Nematic to Isotropic | ~40.5 | Transition to a true liquid phase (clearing point). |

Note: Phase transition temperatures can vary slightly depending on purity and experimental conditions.

Safety and Hazard Information

8CB is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[8] It is important to handle this chemical with appropriate safety precautions.

Table 4: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Under normal use conditions, respiratory protection is not required. If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

First Aid Measures

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Storage

Store in a tightly closed container in a dry and well-ventilated place.

Biological Activity and Toxicological Information

Extensive searches of scientific literature did not yield any significant data on the interaction of 4'-Octyl[1,1'-biphenyl]-4-carbonitrile with biological signaling pathways. Its primary application and area of study are in materials science. While a structurally related compound, 4-octylphenol, has been shown to have biological and toxic effects, this information is not directly applicable to 8CB.[9] Detailed toxicological studies for 8CB are limited beyond the basic hazard classifications provided in safety data sheets.

Experimental Protocols and Methodologies

8CB is a model compound for studying the physical properties of liquid crystals. Below are summaries of common experimental techniques used in its characterization.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to determine the temperatures and enthalpy changes of phase transitions in 8CB.

-

Methodology:

-

A small, precisely weighed sample of 8CB is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 5, 10, or 20 °C/min).[3]

-

The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

-

Endothermic and exothermic peaks in the heat flow curve correspond to phase transitions.

-

Transmission Ellipsometry for Optical Characterization

This technique measures the change in polarization of light upon reflection from or transmission through a sample to determine its optical properties and thickness.

-

Methodology:

-

A free-standing film of 8CB is created.

-

A polarized light beam is passed through the film at varying angles of incidence.

-

A photo-elastic modulator (PEM) is used to analyze the phase difference between the extraordinary and ordinary rays of the transmitted light.

-

The experimental data is fitted to a theoretical model to determine the film thickness and the anisotropy of the refractive indices.[10]

-

Molecular Dynamics (MD) Simulation

MD simulations are used to model the behavior of 8CB molecules at the atomic level to understand their structural and dynamic properties.

-

Methodology:

-

An initial configuration of 8CB molecules in a simulation cell is defined.

-

The forces between atoms are calculated using a force field.

-

Newton's equations of motion are solved numerically to simulate the movement of atoms over time.

-

Properties such as orientational order parameter, layer spacing, and film thickness are calculated from the simulation trajectory.[10]

-

Fabrication of a Liquid Crystal Cell

While the following protocol is for a related compound (5CB), the principles are directly applicable to creating a test cell for 8CB.

-

Methodology:

-